molecular formula C14H20N4 B1398917 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile CAS No. 1292729-34-0

5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile

Cat. No. B1398917
CAS RN: 1292729-34-0
M. Wt: 244.34 g/mol
InChI Key: BUHKHIDOOYGDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is also known by its IUPAC name: 5-amino-2-(4-propan-2-ylpiperazin-1-yl)benzonitrile .

Scientific Research Applications

Antimicrobial Agent Synthesis

Research has shown that derivatives of 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile can be synthesized and evaluated as antimicrobial agents. For instance, a study by Al‐Azmi & Mahmoud (2020) reported the successful synthesis of novel derivatives, specifically 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, which displayed promising antimicrobial activities (Al‐Azmi & Mahmoud, 2020).

Histamine H4 Receptor Ligand Synthesis

A series of 2-aminopyrimidines, synthesized as ligands for the histamine H4 receptor, included a compound with a structure similar to this compound. This compound showed potential as an anti-inflammatory agent and exhibited antinociceptive activity in pain models, highlighting its relevance in the development of H4 receptor antagonists for pain management (Altenbach et al., 2008).

Synthesis of Piperazine-Based Antimicrobial Agents

Research by Patel & Park (2015) explored the synthesis of piperazine-based antimicrobial agents, including 2-benzothiazolylimino-4-thiazolidinones. These compounds were prepared using a catalyst and showed potent antimicrobial activity, demonstrating the utility of piperazine derivatives in developing new antimicrobial drugs (Patel & Park, 2015).

Synthesis of Benzoimidazole Derivatives

El-Meguid (2014) conducted a study on the synthesis of new compounds containing benzoimidazole moiety, which included derivatives of 4-(5-benzoyl-benzoimidazol-2) moiety. These compounds, similar in structure to this compound, showed significant antimicrobial activities against various bacteria and fungi, suggesting their potential in antimicrobial drug development (El-Meguid, 2014).

Synthesis of HIV-1 Reverse Transcriptase Inhibitors

Ju Xiu-lia (2015) described the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. This research highlights the role of such compounds in the creation of treatments for HIV (Ju Xiu-lia, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-amino-2-(4-propan-2-ylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-11(2)17-5-7-18(8-6-17)14-4-3-13(16)9-12(14)10-15/h3-4,9,11H,5-8,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKHIDOOYGDGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with 2-(4-isopropylpiperazin-1-yl)-5-nitrobenzonitrile (1.76 g, 6.42 mmol), EtOH (65 mL), and 10% Pd/C (50% in water, Degussa type E101; 355 mg, 20 wt % by weight of the starting nitro compound). The flask was sealed with a rubber septum, degassed, and back-filled with H2 (×3) from a balloon filled with H2. The reaction was stirred for 2 h using a H2 filled balloon. The reaction mixture was filtered through a pad of celite, and the pad of celite was rinsed with MeOH. The filtrate was evaporated to dryness, and the product dried in vacuo to provide 5-amino-2-(4-isopropylpiperazin-1-yl)benzonitrile (1.49 g, 95% yield) as a yellow solid that was used without further purification.
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.